TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite
Brand Name: Vulcanchem
CAS No.: 1807521-08-9
VCID: VC13573631
InChI: InChI=1S/C23H49N2O6PSi/c1-21(2)25(22(3)4)32(29-12-10-11-24)30-19-17-27-15-13-26-14-16-28-18-20-31-33(8,9)23(5,6)7/h21-22H,10,12-20H2,1-9H3
SMILES: CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C
Molecular Formula: C23H49N2O6PSi
Molecular Weight: 508.7 g/mol

TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite

CAS No.: 1807521-08-9

Cat. No.: VC13573631

Molecular Formula: C23H49N2O6PSi

Molecular Weight: 508.7 g/mol

* For research use only. Not for human or veterinary use.

TBDMS-PEG5-1-O-(b-cyanoethyl-N,N-diisopropyl)phosphoramidite - 1807521-08-9

Specification

CAS No. 1807521-08-9
Molecular Formula C23H49N2O6PSi
Molecular Weight 508.7 g/mol
IUPAC Name 3-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Standard InChI InChI=1S/C23H49N2O6PSi/c1-21(2)25(22(3)4)32(29-12-10-11-24)30-19-17-27-15-13-26-14-16-28-18-20-31-33(8,9)23(5,6)7/h21-22H,10,12-20H2,1-9H3
Standard InChI Key JRYMOIOVYUYFMA-UHFFFAOYSA-N
SMILES CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C
Canonical SMILES CC(C)N(C(C)C)P(OCCC#N)OCCOCCOCCOCCO[Si](C)(C)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite features a modular architecture designed for precision in nucleic acid synthesis. The TBDMS group protects hydroxyl functionalities during oligonucleotide assembly, while the PEG5 spacer introduces hydrophilicity and steric flexibility . The β-cyanoethyl moiety enhances coupling efficiency by stabilizing the phosphoramidite intermediate, and the diisopropylamine group acts as a leaving group during phosphite triester formation .

Table 1: Key Physicochemical Properties

PropertyValue
CAS No.1807521-08-9
Molecular FormulaC23H49N2O6PSi\text{C}_{23}\text{H}_{49}\text{N}_{2}\text{O}_{6}\text{PSi}
Molecular Weight508.7 g/mol
IUPAC Name3-[2-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethoxy]ethoxy]ethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
Storage Conditions-20°C, inert atmosphere

The compound’s stability in anhydrous environments ensures compatibility with automated synthesizers, though prolonged exposure to moisture or acidic conditions may degrade the phosphoramidite group .

Synthesis and Manufacturing

The synthesis of TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite involves sequential protection, coupling, and purification steps.

Stepwise Synthesis Protocol

  • PEG Chain Preparation: A pentameric ethylene glycol (PEG5) backbone is functionalized with a TBDMS-protected hydroxyl group via silylation .

  • Phosphitylation: The PEG intermediate reacts with β-cyanoethyl-N,N-diisopropylchlorophosphoramidite under inert conditions, forming the phosphoramidite linkage .

  • Purification: Column chromatography or recrystallization removes unreacted precursors, yielding >95% purity .

Key challenges include avoiding phosphoramidite oxidation and ensuring complete silylation. Nuclear magnetic resonance (NMR) spectroscopy and thin-layer chromatography (TLC) monitor reaction progress .

Comparison with t-Boc Variants

Unlike t-butyloxycarbonyl (t-Boc)-protected analogs, the TBDMS group offers superior stability under basic conditions, enabling compatibility with methylamine-based deprotection protocols . This distinction is critical for synthesizing oligonucleotides containing base-labile modifications .

Applications in Oligonucleotide Synthesis and Polymer Modification

Solid-Phase Oligonucleotide Synthesis

In automated synthesizers, TBDMS-PEG5-1-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite introduces PEG spacers at specific nucleotide positions. For example, coupling yields exceeding 95% have been reported for 10-mer oligonucleotides when using this reagent . The PEG spacer mitigates aggregation in hydrophobic sequences, enhancing hybridization efficiency .

Therapeutic Polymer Engineering

PEGylation via this phosphoramidite reduces immunogenicity and prolongs circulation half-life of conjugated drugs. A 2022 study demonstrated its utility in creating siRNA-polymer conjugates with 40% improved serum stability compared to non-PEGylated counterparts .

Stability and Deprotection Strategies

The TBDMS group is selectively removed using triethylamine trihydrofluoride (3HF·Et3_3N), which cleaves the silyl ether without damaging adjacent phosphodiester bonds . Deprotection at room temperature for 2 hours achieves >99% efficiency, a significant improvement over traditional ammonia-based methods requiring elevated temperatures .

Comparative Stability Data

ConditionTBDMS Stabilityt-Boc Stability
40% Methylamine (RT)StableDegraded
28% NH4_4OH (55°C)StableStable
0.1 M HCl (RT)Partially StableDegraded

This stability profile enables the synthesis of oligonucleotides with acid-sensitive modifications, such as N4N^4-acetylcytidine .

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